molecular formula C14H18N2O2 B8026662 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine CAS No. 1951444-88-4

4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine

Cat. No.: B8026662
CAS No.: 1951444-88-4
M. Wt: 246.30 g/mol
InChI Key: CZCDOVTVSPIKJT-UHFFFAOYSA-N
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Description

4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indole ring substituted with a methoxy group at the 5-position and a morpholine ring attached to the indole via a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Mechanism of Action

The mechanism of action of 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine can be compared with other similar indole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and diverse reactivity make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Properties

IUPAC Name

4-[(5-methoxy-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-17-12-2-3-14-13(8-12)11(9-15-14)10-16-4-6-18-7-5-16/h2-3,8-9,15H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCDOVTVSPIKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253637
Record name 1H-Indole, 5-methoxy-3-(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-88-4
Record name 1H-Indole, 5-methoxy-3-(4-morpholinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 5-methoxy-3-(4-morpholinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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